![molecular formula C21H28N2O4 B1450030 tert-Butyl-5-(3-Methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-carboxylat CAS No. 2096986-00-2](/img/structure/B1450030.png)
tert-Butyl-5-(3-Methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-carboxylat
Übersicht
Beschreibung
Tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indol-Derivate, wie die in Frage stehende Verbindung, wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen verwendet . Sie haben verschiedene biologisch wichtige Eigenschaften gezeigt und in den letzten Jahren aufgrund ihres Potenzials in der Krebsbehandlung zunehmend Aufmerksamkeit erregt .
Antimikrobielle Anwendungen
Indol-Derivate wurden auch zur Behandlung verschiedener mikrobieller Infektionen verwendet . Ihre einzigartige chemische Struktur ermöglicht es ihnen, mit mikrobiellen Zellen auf eine Weise zu interagieren, die ihr Wachstum und ihre Vermehrung hemmen kann .
Behandlung verschiedener Erkrankungen
Die Verbindung wurde zur Behandlung verschiedener Erkrankungen im menschlichen Körper verwendet . Dies ist auf die breite Palette biologischer Aktivitäten zurückzuführen, die Indol-Derivate besitzen .
Antivirale Anwendungen
Indol-Derivate haben sich in antiviralen Anwendungen als vielversprechend erwiesen . Spezielle Derivate wurden als antivirale Mittel berichtet, die eine inhibitorische Aktivität gegen bestimmte Viren zeigen .
Entzündungshemmende Anwendungen
Indol-Derivate wurden aufgrund ihrer entzündungshemmenden Eigenschaften verwendet . Sie können Entzündungen im Körper reduzieren, was bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil ist .
Antioxidative Anwendungen
Indol-Derivate haben antioxidative Eigenschaften gezeigt . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert .
Antidiabetische Anwendungen
Indol-Derivate wurden zur Behandlung von Diabetes verwendet . Sie haben sich als vielversprechend bei der Kontrolle des Blutzuckerspiegels erwiesen, was sie bei der Behandlung von Diabetes nützlich macht .
Antimalaria-Anwendungen
Indol-Derivate wurden zur Behandlung von Malaria verwendet . Sie haben sich als vielversprechend bei der Hemmung des Wachstums des Parasiten erwiesen, der Malaria verursacht .
Wirkmechanismus
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
The environment in which these compounds act can influence their efficacy and stability. Factors such as pH, temperature, and the presence of other compounds can affect how an indole derivative interacts with its targets .
Biochemische Analyse
Cellular Effects
Tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to impact cell proliferation, apoptosis, and differentiation . The effects of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate on these cellular processes are essential for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activity . Understanding the temporal effects of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is essential for its effective use in therapeutic applications.
Dosage Effects in Animal Models
The effects of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of indole derivatives can result in toxic or adverse effects. Understanding the dosage effects of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is crucial for determining its safe and effective therapeutic use.
Metabolic Pathways
Tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been reported to affect metabolic pathways related to energy production, detoxification, and biosynthesis . Understanding the metabolic pathways of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is essential for elucidating its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate within cells and tissues are important factors that influence its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Indole derivatives have been shown to exhibit varying degrees of transport and distribution, which can impact their therapeutic efficacy . Understanding the transport and distribution of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is crucial for its effective use in therapeutic applications.
Subcellular Localization
The subcellular localization of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Indole derivatives have been reported to exhibit specific subcellular localization patterns, which can impact their biological activity . Understanding the subcellular localization of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is essential for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-14-6-7-17-15(12-14)16-13-22(20(25)27-21(2,3)4)10-8-18(16)23(17)11-9-19(24)26-5/h6-7,12H,8-11,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKCLITPDFDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C(=O)OC(C)(C)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


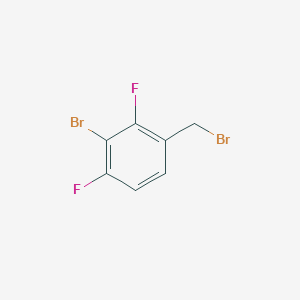
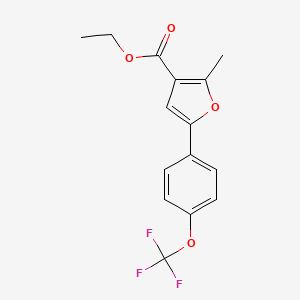

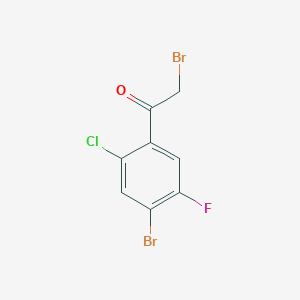

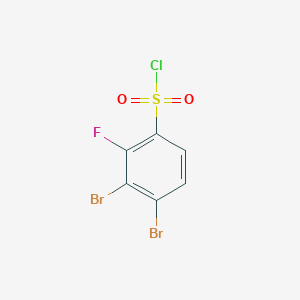


![Diethyl 2,2-[(4-formylphenyl)imino]diacetate](/img/structure/B1449959.png)



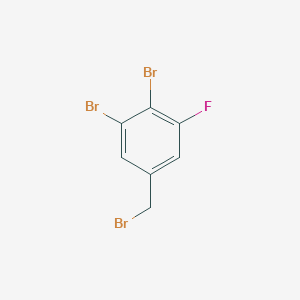
![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)
